molecular formula C21H22N4O4S B2399613 methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689751-37-9

methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2399613
CAS No.: 689751-37-9
M. Wt: 426.49
InChI Key: NZWMTFAPGVSLKE-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a 1,2,4-triazole derivative characterized by:

  • Position 4 substitution: A 2-methoxyphenyl group, contributing electron-donating effects and steric bulk.
  • Position 3 substitution: A methyl ester-linked sulfanylacetate moiety, influencing solubility and metabolic stability.

Its synthesis likely follows established protocols for triazole thioethers, involving nucleophilic substitution of a triazole thione precursor with methyl chloroacetate .

Properties

IUPAC Name

methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-7-6-8-15(11-14)20(27)22-12-18-23-24-21(30-13-19(26)29-3)25(18)16-9-4-5-10-17(16)28-2/h4-11H,12-13H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMTFAPGVSLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring serves as the foundational scaffold for this compound. Cyclization reactions involving hydrazine derivatives and carbonyl precursors are widely employed. For instance, US20120225904A1 demonstrates the use of hydrazine monohydrate and N-cyclopropyl-3-fluoro-4-methyl-5-(3-oxo-2-piperidin-4-yl-triazolo[4,3-a]pyridin-7-yl)benzamide to form triazole intermediates. Adapting this approach, the target triazole core can be synthesized via the reaction of hydrazine with a suitably substituted carbonyl compound, such as a methyl ketone or aldehyde, under reflux conditions in polar solvents like acetonitrile.

Key parameters include:

  • Temperature : 50–80°C for optimal cyclization.
  • Catalyst : Rhodium(II) or palladium(0) complexes, as reported in tandem catalytic systems for triazole functionalization.
  • Solvent : Tetrahydrofuran (THF) or acetonitrile, which enhance reaction efficiency.

Sulfanyl Acetate Ester Installation at Position 3

The sulfanyl acetate ester is introduced via a nucleophilic substitution reaction. A thiolate anion, generated from methyl 2-mercaptoacetate and a base (e.g., NaH), displaces a leaving group (e.g., chloride or bromide) at position 3 of the triazole. US20120225904A1 exemplifies this strategy using trifluoroacetate salts to facilitate thiolate formation.

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF) at 25–40°C.
  • Reaction Time : 4–6 hours.
  • Yield : 80–90% after aqueous workup.

Purification and Characterization

Final purification typically involves precipitation or chromatography. WO2018153767A1 recommends adding NaHCO₃ to precipitate the product as its sodium salt, followed by washing with acidic aqueous solutions and organic solvents. Analytical data confirm the structure:

  • ¹H NMR : δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.20 (s, 2H, SCH₂).
  • HPLC : Purity >98%.

Comparative Analysis of Synthetic Routes

The table below contrasts conventional and microwave-assisted methods for key steps:

Step Conventional Method Microwave Method Ref.
Triazole Cyclization 3–5 h, 170°C, 63–78% yield 9–20 min, 280°C, 89–97% yield
Amidation 6–17 h, RT, 45–83% yield 37–90 s, 82–97% yield
Thiolate Substitution 4–6 h, 25°C, 80–90% yield 2–3 h, 50°C, 85–92% yield

Microwave irradiation significantly reduces reaction times and improves yields, particularly for cyclization and amidation steps.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound differ in substituents at positions 4, 5, and the thioacetate group. These modifications significantly impact physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name CAS Number Position 4 Position 5 Thioacetate Group Molecular Weight (g/mol) Notable Properties
Target Compound - 2-Methoxyphenyl [(3-Methylphenyl)formamido]methyl Methyl ester 438.49 (calculated) High lipophilicity due to methylphenyl group; potential metabolic stability
Methyl 2-[[5-[[(3-Fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate 689748-20-7 2-Methoxyphenyl [(3-Fluorophenyl)formamido]methyl Methyl ester 430.11 Enhanced electronic effects from fluorine; possible improved binding affinity
Ethyl 2-[(5-{[(4-Fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate 338962-50-8 Phenyl [(4-Fluorophenyl)formamido]methyl Ethyl ester 398.40 Reduced steric hindrance at position 4; ethyl ester may alter pharmacokinetics
Methyl 2-[[4-Methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 689751-99-3 Methyl [(4-Morpholinosulfonylphenyl)formamido]methyl Methyl ester 497.54 Sulfonylmorpholine group enhances solubility; potential for kinase inhibition

Key Findings:

The morpholinosulfonyl group in introduces polarity, improving aqueous solubility.

The 2-methoxyphenyl group in the target compound and provides steric bulk, possibly affecting binding pocket accessibility.

Biological Activity Trends :

  • Triazole derivatives with sulfanylacetate groups (e.g., ) exhibit anti-exudative and anti-inflammatory activities.
  • Compounds like with sulfonamide groups are often explored for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

Biological Activity

Chemical Structure and Properties

The chemical structure of methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molar Mass : 358.43 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring, which is known for its significant biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, triazole derivatives have been shown to possess activity against various bacteria and fungi. A study highlighted the synthesis and evaluation of triazole derivatives that demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Triazole compounds have also been explored for their antitumor potential. They have been found to inhibit key enzymes involved in cancer cell proliferation. Specifically, some derivatives have shown inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The compound may share similar pathways due to its structural characteristics.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been well-documented. Compounds with similar structures have been reported to reduce inflammation markers in various models of inflammation, suggesting that this compound could exhibit comparable effects .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Some studies have shown that triazole derivatives can scavenge free radicals effectively. This suggests that the compound under investigation might also possess antioxidant capabilities .

Synthesis and Evaluation

A series of experiments were conducted to synthesize similar triazole compounds and evaluate their biological activities. For example:

  • Synthesis : Compounds were synthesized using a combination of standard organic reactions involving triazoles and phenolic derivatives.
  • Biological Testing : The synthesized compounds underwent biological testing against various pathogens and tumor cell lines.

Results indicated that certain modifications to the triazole ring enhanced both antimicrobial and anticancer activity.

Comparative Analysis of Triazole Derivatives

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
Methyl 2-{...}HighHighHigh

This table summarizes findings from various studies on related compounds. The compound this compound shows promise in multiple areas of biological activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with triazole ring formation via hydrazine derivatives and carbon disulfide, followed by functionalization of the 3-methylphenyl formamido and methoxyphenyl groups. Key steps include:

  • Triazole Core Construction : Use hydrazine-carbothioamide intermediates cyclized under reflux in ethanol (60–80°C, 6–8 hours) .
  • Sulfanyl Acetate Incorporation : Thiol-alkylation reactions with methyl bromoacetate in DMF at 50°C for 12 hours .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency, while inert atmospheres (N₂) prevent oxidation .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

  • ¹H/¹³C NMR : Assign signals for the triazole ring (δ 8.1–8.3 ppm), sulfanyl group (δ 3.3–3.5 ppm), and methoxy substituents (δ 3.8–4.0 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) at 254 nm UV detection ensure >98% purity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How does the 3-methylphenyl formamido group influence reactivity and bioactivity?

  • Steric Effects : The methyl group on the phenyl ring may hinder enzymatic degradation, enhancing metabolic stability .
  • Electronic Effects : The formamido moiety (–NHCO–) participates in hydrogen bonding with biological targets, as observed in docking studies of analogous triazoles .

Advanced Research Questions

Q. What strategies are effective for Structure-Activity Relationship (SAR) studies targeting antimicrobial activity?

  • Substituent Variation : Replace the 3-methylphenyl group with fluorophenyl or nitrobenzamide moieties to assess changes in MIC values against S. aureus and E. coli .
  • Bioisosteric Replacement : Substitute the sulfanyl acetate group with sulfone or amino derivatives to evaluate potency retention .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to bacterial dihydrofolate reductase (DHFR), correlating with experimental IC₅₀ data .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

  • Single-Crystal Growth : Recrystallize from ethanol/water (9:1) at 4°C to obtain diffraction-quality crystals .
  • Conformational Analysis : Compare X-ray structures (e.g., torsion angles of the triazole ring) with computational models to identify bioactive conformers .

Q. What in silico methods predict pharmacokinetic profiles and target interactions?

  • ADMET Prediction : SwissADME calculates logP (2.8–3.5), indicating moderate lipophilicity, and CYP450 inhibition risks .
  • Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) over 100 ns to assess plasma protein binding .

Q. How should researchers address contradictions in synthetic yields across laboratories?

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize stepwise yields .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., hydrolyzed formamido groups), guiding pH control (pH 6–7) during synthesis .

Key Considerations for Researchers

  • Contradiction Management : Variability in antimicrobial assays may arise from differences in bacterial strains or culture media. Standardize protocols using CLSI guidelines .
  • Advanced Characterization : Combine XRD with DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

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